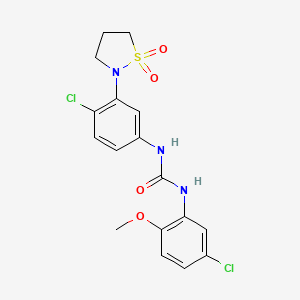
1-(5-Chloro-2-methoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C17H17Cl2N3O4S and its molecular weight is 430.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chloro-substituted phenyl group, a methoxy group, and a dioxidoisothiazolidin moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage through the reaction of isothiazolidine derivatives with appropriate chloro-substituted phenols. The exact synthetic route can influence the yield and purity of the final product.
Antidiabetic Activity
A study focused on related diphenyl urea derivatives indicated that these compounds could act as inhibitors of the enzyme α-glucosidase , which is crucial in carbohydrate metabolism. The synthesized compounds exhibited IC50 values ranging from 2.14 to 115 µM , showcasing significant inhibitory potential compared to the standard drug acarbose .
Antioxidant Activity
Research has demonstrated that related urea derivatives possess antioxidant properties. In vitro assays showed that these compounds could effectively scavenge free radicals, contributing to their potential therapeutic effects against oxidative stress-related conditions .
Anticancer Potential
Another area of interest is the compound's potential as an indoleamine 2,3-dioxygenase (IDO1) inhibitor. IDO1 plays a critical role in cancer immunology by regulating tryptophan metabolism. Some phenyl urea derivatives have shown selective inhibition of IDO1, which could be beneficial in cancer therapy . The modification of substituents on the phenyl rings was found to affect inhibitory activity significantly.
In Vitro Studies
In vitro studies have confirmed the biological activities of various substituted urea derivatives. For instance:
- Inhibition of α-glucosidase : Compounds were tested for their ability to inhibit α-glucosidase with promising results indicating potential use in managing Type 2 diabetes.
- Antioxidant assays : Various derivatives demonstrated significant free radical scavenging activity, suggesting their utility in preventing oxidative damage.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by:
- Substituent Positioning : The position of chlorine and methoxy groups on the phenyl rings was critical for enhancing activity against specific targets.
- Functional Groups : The presence of dioxidoisothiazolidin moiety contributed to improved binding affinity towards biological targets.
Summary of Biological Activities
Propiedades
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-26-16-6-3-11(18)9-14(16)21-17(23)20-12-4-5-13(19)15(10-12)22-7-2-8-27(22,24)25/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWULJFTNJLGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














